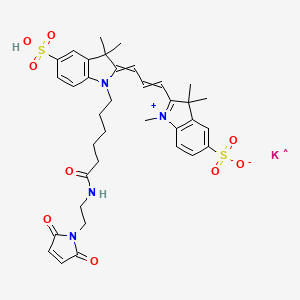
Sulfo-Cyanine3 maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sulfo-Cyanine3 maleimide is a useful research compound. Its molecular formula is C36H42KN4O9S2 and its molecular weight is 778.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Sulfo-Cyanine3 maleimide (SCM) is a water-soluble fluorescent dye widely utilized in biological research for labeling proteins and other biomolecules. Its unique thiol-reactive properties allow it to selectively conjugate with free thiol groups (-SH) in proteins, making it an essential tool in various fluorescence-based applications. This article explores the biological activity of SCM, including its chemical properties, reactivity, and applications in scientific research.
This compound has the following chemical characteristics:
- Chemical Formula : C36H41KN4O9S2
- Molecular Weight : 776.96 g/mol
- Excitation Maximum : 548 nm
- Emission Maximum : 563 nm
- Quantum Yield : 0.1
The compound features a maleimide group that facilitates its reaction with thiol groups, forming stable thioether bonds without compromising the biological activity of the labeled proteins .
SCM primarily participates in thiol-maleimide reactions, where the maleimide group reacts with cysteine residues in proteins. This reaction occurs under mild aqueous conditions, making it suitable for sensitive biomolecules. The stability of the thioether bond formed allows for effective labeling without affecting protein function .
Applications in Biological Research
SCM is employed in various applications due to its fluorescent properties and compatibility with biological systems:
- Fluorescence Microscopy : SCM-labeled proteins can be visualized using fluorescence microscopy techniques.
- Flow Cytometry : It is used for labeling antibodies and other proteins for flow cytometric analysis.
- Western Blotting : SCM facilitates the detection of specific proteins in complex mixtures through Western blotting techniques.
- ThermoBRET Assay : SCM has been utilized in bioluminescence resonance energy transfer (BRET) assays to assess the thermostability of G-protein-coupled receptors (GPCRs), such as cannabinoid receptor 2 (CB2R) .
Study on GPCR Thermostability
A study demonstrated the use of SCM in a ThermoBRET assay to evaluate the thermostability of GPCRs. The assay showed that SCM effectively binds to exposed cysteine residues during receptor unfolding at elevated temperatures, providing insights into receptor stability under various conditions .
FRET Analysis of Structural Changes
In another study, SCM was employed alongside sulfo-Cyanine5 maleimide for Förster resonance energy transfer (FRET) analysis to investigate temperature-induced structural changes in the hTRPV3 receptor. The results indicated distinct activation mechanisms for thermal and chemical stimuli, highlighting the utility of SCM in studying protein conformational dynamics .
Comparison with Other Fluorescent Dyes
SCM can be compared with similar compounds based on their properties and applications:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Cy3 Maleimide | C36H41N4O9S2 | Non-water-soluble; used under organic conditions |
| Sulfo-Cyanine5 Maleimide | C36H41N4O10S2 | Higher quantum yield; suitable for multi-color assays |
| Alexa Fluor 488 Maleimide | C30H39N4O10S | Bright fluorescence; widely used in microscopy |
| Rhodamine B Maleimide | C28H31ClN2O3S | Bright red fluorescence; less specific than Cy3 |
This compound stands out due to its water solubility and mild reaction conditions, making it particularly advantageous for labeling sensitive biomolecules without compromising their integrity .
Properties
Molecular Formula |
C36H42KN4O9S2 |
|---|---|
Molecular Weight |
778.0 g/mol |
InChI |
InChI=1S/C36H42N4O9S2.K/c1-35(2)26-22-24(50(44,45)46)13-15-28(26)38(5)30(35)10-9-11-31-36(3,4)27-23-25(51(47,48)49)14-16-29(27)39(31)20-8-6-7-12-32(41)37-19-21-40-33(42)17-18-34(40)43;/h9-11,13-18,22-23H,6-8,12,19-21H2,1-5H3,(H2-,37,41,44,45,46,47,48,49); |
InChI Key |
QGKZUIHXUDPPJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















